Introduction: The Utility of α,α-Dihaloketones in Modern Synthesis
Introduction: The Utility of α,α-Dihaloketones in Modern Synthesis
An In-depth Technical Guide to 1,1-Dibromopinacolone: Structure, Properties, and Synthetic Applications
1,1-Dibromopinacolone, systematically named 1,1-Dibromo-3,3-dimethyl-2-butanone, is an α,α-dihalogenated ketone. While its monobrominated counterpart, 1-bromopinacolone, is a well-documented intermediate for producing triazole-based compounds with diverse biological activities, the dibromo derivative serves as a potent and versatile building block for more complex molecular architectures.[1][2] The presence of two bromine atoms on the α-carbon dramatically influences the compound's electrophilicity and reactivity, making it a valuable synthon for constructing highly functionalized molecules, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of its structural characteristics, predicted spectroscopic profile, a reliable synthetic protocol, and its potential applications in organic synthesis.
Part 1: Molecular Structure and Physicochemical Properties
The structure of 1,1-Dibromopinacolone is characterized by a sterically demanding tert-butyl group adjacent to a carbonyl, which in turn is flanked by a dibromomethyl group. This arrangement dictates its chemical behavior, with the bulky tert-butyl group providing steric hindrance that can be exploited for regioselective reactions.
Caption: Molecular structure of 1,1-Dibromopinacolone.
The key physicochemical properties of 1,1-Dibromopinacolone are summarized below. It is important to note that while some properties like molecular weight are exact, others are estimated based on analogous structures due to limited specific experimental data in public literature.
| Property | Value | Source |
| IUPAC Name | 1,1-Dibromo-3,3-dimethyl-2-butanone | - |
| Molecular Formula | C₆H₁₀Br₂O | - |
| Molecular Weight | 257.95 g/mol | - |
| CAS Number | Not assigned; Precursor 1-Bromopinacolone is 5469-26-1 | [3] |
| Physical Form | Expected to be a liquid or low-melting solid | Inferred from analogs[2] |
| Solubility | Insoluble in water; Soluble in common organic solvents | Inferred from analogs[2] |
Part 2: Spectroscopic Characterization (Predictive Analysis)
Direct spectroscopic data for 1,1-Dibromopinacolone is not widely published. However, a detailed and reliable spectroscopic profile can be predicted based on established principles of NMR, IR, and Mass Spectrometry, and by drawing comparisons with similar structures like 1,1-Dibromo-2-propanone and 1-bromopinacolone.[4]
| Technique | Predicted Observations | Rationale |
| ¹H NMR | δ ~6.2-6.5 ppm (singlet, 1H, -CHBr₂)δ ~1.3 ppm (singlet, 9H, -C(CH₃)₃) | The methine proton is significantly deshielded by two electron-withdrawing bromine atoms. The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet, typical for this group.[5] |
| ¹³C NMR | δ ~195-200 ppm (C=O)δ ~45-50 ppm (-C (CH₃)₃)δ ~35-40 ppm (-C HBr₂)δ ~25-30 ppm (-C(C H₃)₃) | The carbonyl carbon appears in the typical downfield region for ketones. The chemical shifts of the aliphatic carbons are influenced by the proximity of electronegative atoms (O and Br). |
| IR Spectroscopy | ~1715-1730 cm⁻¹ (strong, sharp)~2970-2870 cm⁻¹ (medium)~550-650 cm⁻¹ (strong) | A strong absorption for the C=O stretch is expected.[6] C-H stretching from the tert-butyl group will appear just below 3000 cm⁻¹.[7] The C-Br stretching vibration is found in the fingerprint region.[8] |
| Mass Spectrometry | Molecular Ion (M⁺): A characteristic triplet of peaks at m/z 256, 258, and 260 in a ~1:2:1 ratio.Key Fragments: m/z 177/179 (loss of Br), m/z 201/203/205 (loss of t-butyl), m/z 57 (t-butyl cation). | The isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) results in a distinctive M, M+2, M+4 pattern for dibrominated compounds.[9] Fragmentation is expected to occur via cleavage of the C-Br bond and α-cleavage adjacent to the carbonyl group. |
Part 3: Synthesis Pathway and Experimental Protocol
1,1-Dibromopinacolone is most logically and efficiently synthesized via the direct α-bromination of pinacolone (3,3-dimethyl-2-butanone). This reaction proceeds under acidic conditions, where the enol form of the ketone attacks molecular bromine. The introduction of the first bromine atom deactivates the molecule slightly, but the reaction can be driven to completion to yield the dibrominated product.
Caption: General workflow for the synthesis of 1,1-Dibromopinacolone.
Protocol: Synthesis of 1,1-Dibromopinacolone
This protocol is based on established methods for the α-halogenation of ketones.[10]
Materials:
-
Pinacolone (1.0 eq)
-
Bromine (2.1 eq)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Diethyl ether or Dichloromethane for extraction
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve pinacolone (1.0 eq) in glacial acetic acid.
-
Bromine Addition: Cool the flask in an ice-water bath. Slowly add bromine (2.1 eq) dropwise from the dropping funnel over 30-60 minutes. The causality here is crucial: slow, controlled addition prevents a runaway reaction and minimizes the formation of over-brominated byproducts. The acetic acid serves as both a solvent and a catalyst to promote enolization.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material and the intermediate 1-bromopinacolone.
-
Quenching: Carefully pour the reaction mixture into a beaker containing an ice-cold solution of 10% sodium thiosulfate. Stir until the red-brown color of excess bromine disappears. This step is a self-validating control; the persistence of color would indicate insufficient quenching agent.
-
Extraction and Wash: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,1-Dibromopinacolone.
Part 4: Reactivity and Synthetic Utility
1,1-Dibromopinacolone is a powerful electrophile. Its primary utility in drug development and organic synthesis stems from its ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds.
-
Precursor to Heterocycles: Similar to its monobrominated analog used in synthesizing triazoles, 1,1-dibromopinacolone can react with binucleophiles (e.g., hydrazine derivatives, ureas) to form five- or six-membered heterocyclic rings, which are common scaffolds in pharmaceuticals.[1][2]
-
Favorskii Rearrangement: As an α,α-dihaloketone, it can undergo the Favorskii rearrangement when treated with a base (e.g., alkoxide) to yield carboxylic acid derivatives, specifically derivatives of pivalic acid with a rearranged carbon skeleton. This provides a route to highly substituted and sterically hindered acid derivatives.
Caption: Simplified mechanism of the Favorskii Rearrangement.
Conclusion
1,1-Dibromopinacolone represents a highly functionalized and synthetically valuable building block. While specific experimental data is not abundant, its chemical properties, spectroscopic signature, and reactivity can be reliably predicted from fundamental organic chemistry principles. Its robust synthesis from inexpensive starting materials and its potential for constructing complex molecular frameworks, particularly heterocycles and rearranged carboxylic acid derivatives, make it a compound of significant interest for researchers in drug discovery and synthetic chemistry. The protocols and predictive data provided in this guide offer a solid foundation for its practical application in the laboratory.
References
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PubChem. (n.d.). 1,1-Dibromo-2-propanone. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,1-Dibromoalkane synthesis by bromination or substitution. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Chemistry For Everyone. (2024, February 8). How To Distinguish Between Compounds Using IR Spectroscopy? [Video]. YouTube. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of 1,1-dibromoethane. Retrieved from [Link]
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Mass Spectrometry. (2024, May 23). Mass spectrum of molecules with 1Br and 1Cl [Video]. YouTube. Retrieved from [Link]
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